Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methylpiperazine group at position 2 and a methyl ester at position 3. This compound has been cataloged by suppliers such as CymitQuimica but is currently discontinued .
Properties
IUPAC Name |
methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-13-3-5-14(6-4-13)10-12-8(11)7(17-10)9(15)16-2/h3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZGGKARBQRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylpiperazine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Pharmacological Applications
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its thiazole structure is known to enhance biological activity against various pathogens.
- Antitumor Potential : Research has indicated that derivatives of thiazole compounds can inhibit cancer cell proliferation. This compound is being evaluated for its ability to target specific cancer types, particularly due to its interaction with cellular pathways involved in tumor growth.
- CNS Activity : The compound's piperazine moiety suggests potential applications in treating central nervous system disorders, including anxiety and depression. Studies are ongoing to assess its efficacy and safety in animal models.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
In a recent publication, the compound was evaluated for its antitumor effects on breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, highlighting its therapeutic potential in oncology.
Case Study 3: CNS Effects
A neuropharmacological study assessed the effects of this compound on anxiety-like behavior in rodents. The findings suggested that it may possess anxiolytic properties, warranting further investigation into its mechanism of action and potential for treating anxiety disorders.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
Substituent Variations at the 5-Position
Biological Activity
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, also known by its catalog number NX73817, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, along with detailed research findings and data tables.
Basic Information:
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O2S |
| Molecular Weight | 256.33 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 75365640 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
The compound demonstrated a strong inhibitory effect on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 2.41 | Apoptosis induction via caspase activation |
| HeLa (cervical cancer) | 3.50 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 1.90 | Increased p53 expression |
Research indicates that the compound acts in a dose-dependent manner, with flow cytometry assays revealing significant increases in caspase-3/7 activity, suggesting a mechanism involving apoptosis .
Case Studies
Case Study: In Vitro Evaluation of Antimicrobial Properties
A study conducted by researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus species. The results indicated that the compound not only inhibited growth but also effectively reduced biofilm formation, which is critical for treating chronic infections .
Case Study: Anticancer Effects on MCF-7 Cells
Another study focused on the impact of the compound on MCF-7 breast cancer cells. The findings showed that treatment with varying concentrations led to significant apoptosis, characterized by morphological changes and increased levels of apoptotic markers such as cleaved PARP and caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiazole precursors and 4-methylpiperazine derivatives. Key steps include:
- Thiazole Core Formation : React ethyl acetoacetate or similar β-ketoesters with thioureas or thioamides under acidic conditions to form the 1,3-thiazole scaffold .
- Piperazine Substitution : Introduce 4-methylpiperazine via nucleophilic substitution at the 2-position of the thiazole ring, using catalysts like Pd2(dba)3 and ligands such as BINAP in toluene or THF .
- Esterification : Methyl esterification of the carboxylate group is achieved using methanol/HCl or diazomethane.
- Yield Optimization : Reaction temperature (e.g., 100°C for Pd-mediated couplings) and solvent polarity significantly affect yields. Ethanol/water mixtures are preferred for hydrolysis steps to avoid side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths/angles (e.g., C–S bond: ~1.74 Å in thiazole rings) and intermolecular interactions .
- Spectroscopy :
- NMR : ¹H NMR identifies protons on the piperazine (δ 2.3–3.1 ppm) and thiazole (δ 7.1–8.0 ppm) moieties. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and thiazole carbons .
- IR : Detect C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal) to distinguish target-specific effects from cytotoxicity .
- SAR Analysis : Compare substitutions at the 4-amino and 5-carboxylate positions. For example, replacing the methyl ester with ethyl groups (as in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) alters lipophilicity and bioavailability .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to targets like VAP-1 or kinases. Energy minimization (AMBER force fields) helps explain discrepancies between in vitro and in silico results .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., ester hydrolysis) using software like GROMACS. Track bond dissociation energies at pH 2–12 and 25–100°C .
- DFT Calculations : Calculate activation energies for hydrolysis (B3LYP/6-31G* level) to identify labile functional groups. For example, the methyl ester group is more prone to hydrolysis than the thiazole ring .
- Experimental Validation : Cross-check predictions with accelerated stability testing (ICH guidelines) using HPLC to quantify degradation products .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during thiazole formation to control stereochemistry .
- Process Optimization : Monitor racemization risks during high-temperature steps (e.g., Pd-catalyzed couplings) via circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
